molecular formula C11H9ClFN3O3S B2804513 3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2309606-14-0

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2804513
CAS RN: 2309606-14-0
M. Wt: 317.72
InChI Key: WJWKYWBIJDYUQM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as CFM-2, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Photodynamic Therapy Applications

Studies have synthesized and characterized new derivatives, including zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for Type II photodynamic therapy mechanisms. Such properties are crucial for treating cancer, as they can generate singlet oxygen species capable of inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Antifungal Screening

Novel azetidin-2-ones derivatives, including 3-chloro-substituted benzenesulfonamide compounds, have been synthesized and shown potent antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. These findings highlight the compound's potential as a scaffold for developing new antifungal agents, indicating a significant structure-activity relationship (SAR) trend (Gupta & Halve, 2015).

Antimicrobial and Anticancer Evaluation

A series of synthesized 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives exhibited in vitro antimicrobial and anticancer activities. Some compounds showed high effectiveness against microbial strains and cancer cell lines, highlighting their potential as dual-function agents for developing new therapeutic drugs (Kumar et al., 2014).

COX-2 Inhibitory Properties

1,5-Diarylpyrazoles with substituted benzenesulfonamide moieties synthesized as part of a study demonstrated selective and potent COX-2 inhibitory activities. These compounds, particularly those with fluorine substitution on the benzenesulfonamide moiety, showed promising in vitro and in vivo anti-inflammatory activities. This research contributes to the development of new COX-2 inhibitors with potential therapeutic applications in treating inflammatory conditions (Pal et al., 2003).

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-10(13)9(12)4-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWKYWBIJDYUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

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